

An In-Depth Technical Guide to 4-Methyl-3-decen-5-ol (C₁₁H₂₂O)

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Compound of Interest

Compound Name: 4-Methyl-3-decen-5-ol

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Abstract

This technical guide provides a comprehensive overview of **4-Methyl-3-decen-5-ol**, a significant aliphatic alcohol with the molecular formula C₁₁H₂₂O. Primarily utilized as a fragrance ingredient, this document details its chemical and physical properties, provides a representative synthesis protocol, outlines analytical methodologies for its characterization, and discusses its toxicological profile based on current safety assessments. Furthermore, this guide describes the general olfactory signaling pathway through which such fragrance molecules are perceived. This document is intended to be a core resource for researchers and professionals in chemistry, toxicology, and drug development.

Introduction

4-Methyl-3-decen-5-ol is a secondary alcohol that is a key component in the fragrance industry, valued for its powerful and fresh green, floral, violet-leaf-like aroma.^{[1][2]} It is synthesized chemically and is known by trade names such as Undecavertol and Figovert.^[1] Its chemical structure, featuring a double bond and a chiral center, gives rise to multiple isomers, which contribute to its unique olfactory profile. This guide will delve into the essential technical details of this compound.

Chemical and Physical Properties

4-Methyl-3-decen-5-ol is a colorless to pale yellow liquid under standard conditions.^{[1][2]} A summary of its key quantitative data is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₂ O	^{[2][3]}
Molecular Weight	170.29 g/mol	^{[2][3]}
CAS Number	81782-77-6	^[2]
Appearance	Colorless to pale yellow liquid	^{[1][2]}
Density	0.842 - 0.848 g/mL at 20°C	^[4]
Boiling Point	232.9 ± 8.0 °C (Predicted)	^[1]
Flash Point	98 °C	^[4]
Water Solubility	92 mg/L at 20°C	^[5]
Vapor Pressure	1.1 Pa at 20°C	^[1]
logP (o/w)	3.9	^[5]
Refractive Index	1.4490 - 1.4540 at 20°C	^[4]
pKa	14.93 ± 0.20 (Predicted)	^[2]

Experimental Protocols

Synthesis of 4-Methyl-3-decen-5-ol via Grignard Reaction

The primary route for the synthesis of **4-Methyl-3-decen-5-ol** is the Grignard reaction, which involves the nucleophilic addition of a Grignard reagent to an aldehyde.^{[1][2]} In this case, pentylmagnesium bromide is reacted with 2-methyl-2-pentenal.^[1] The following is a representative protocol adapted from general Grignard reaction procedures.^{[6][7][8]}

Materials:

- Magnesium turnings

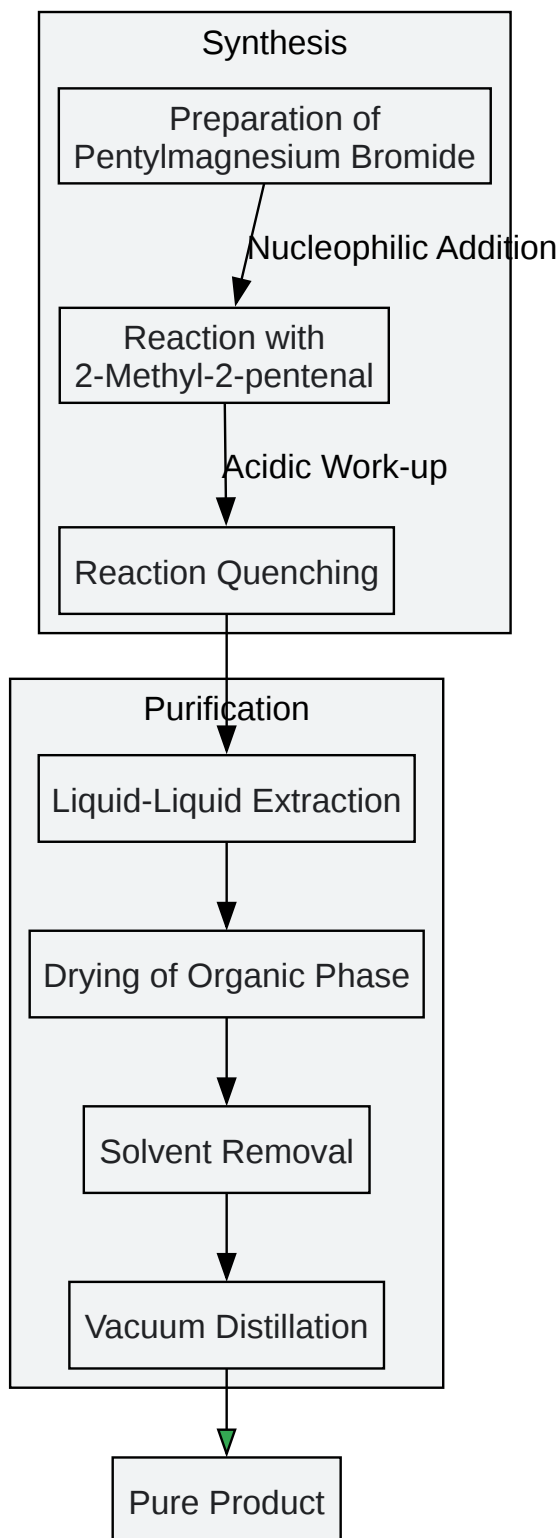
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 1-Bromopentane
- 2-Methyl-2-pentenal
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware (three-necked flask, dropping funnel, condenser), flame-dried and under an inert atmosphere (Nitrogen or Argon)

Procedure:

- Preparation of the Grignard Reagent (Pentylmagnesium Bromide):
 - Place magnesium turnings (1.2 equivalents) in a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
 - Add a small amount of anhydrous diethyl ether to just cover the magnesium.
 - Dissolve 1-bromopentane (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
 - Add a small portion of the 1-bromopentane solution to the magnesium to initiate the reaction. Initiation may be indicated by bubbling and a cloudy appearance. A small crystal of iodine can be added to activate the magnesium if the reaction does not start.
 - Once the reaction has initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, stir the mixture at room temperature for an additional hour to ensure the complete formation of the Grignard reagent.
- Reaction with 2-Methyl-2-pentenal:
 - Cool the Grignard reagent solution to 0°C using an ice bath.

- Dissolve 2-methyl-2-pentenal (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
- Add the 2-methyl-2-pentenal solution dropwise to the stirred Grignard reagent at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous NH_4Cl solution.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with two portions of diethyl ether.
 - Combine the organic extracts, wash with brine, and dry over anhydrous Na_2SO_4 .
 - Filter off the drying agent and remove the solvent by rotary evaporation.
 - The crude product can be purified by vacuum distillation to yield **4-Methyl-3-decen-5-ol**.

Workflow for Synthesis and Purification of 4-Methyl-3-decen-5-ol



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Caption: Workflow for the synthesis and purification of **4-Methyl-3-decen-5-ol**.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the analysis of volatile compounds like **4-Methyl-3-decen-5-ol** in complex matrices such as fragrance oils.[9][10] The following is a representative GC-MS protocol.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
- Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.

GC Conditions:

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250°C.
- Injection Mode: Splitless.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp 1: 3°C/min to 125°C.
 - Ramp 2: 7°C/min to 230°C.
 - Ramp 3: 20°C/min to 300°C, hold for 5 minutes.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-350.
- Ion Source Temperature: 230°C.

- Transfer Line Temperature: 280°C.

Sample Preparation:

- Dilute the fragrance oil sample in a suitable solvent (e.g., ethanol or dichloromethane) to an appropriate concentration.
- Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

- Identify **4-Methyl-3-decen-5-ol** by comparing its retention time and mass spectrum with that of a known standard or by library matching (e.g., NIST library).

Toxicology and Safety Assessment

A comprehensive safety assessment of **4-Methyl-3-decen-5-ol** has been conducted by the Research Institute for Fragrance Materials (RIFM).^[11] The key findings are summarized below.

Toxicological Endpoint	Result	Reference
Genotoxicity	Not genotoxic in bacterial reverse mutation assay (Ames test) and in vitro micronucleus test.	[11]
Repeated Dose Toxicity	No sufficient data on the substance itself, but exposure is below the Threshold of Toxicological Concern (TTC).	[11]
Reproductive Toxicity	No sufficient data, but exposure is below the TTC for reproductive toxicity.	[11]
Skin Sensitization	Considered a skin sensitizer based on data from a read-across material (methyl decenone).	[11]
Photoirritation/Photoallergenicity	Not expected to be photoirritating or photoallergenic.	[11]

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

The in vitro micronucleus test is a genotoxicity assay that detects damage to chromosomes or the mitotic apparatus.[12][13] The RIFM assessment indicates that **4-Methyl-3-decen-5-ol** was negative in this assay.[11] The following is a generalized protocol based on the OECD 487 guideline.[12][14][15]

Principle:

- Cultured human or other mammalian cells are exposed to the test substance.
- Micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division, are scored in interphase cells.

- The use of cytochalasin B, a cytokinesis inhibitor, results in binucleated cells, ensuring that only cells that have undergone one division are scored.

Procedure:

- Cell Culture:
 - Use a suitable cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).
 - Culture the cells in an appropriate medium and maintain them under standard conditions (37°C, 5% CO₂).
- Exposure:
 - Expose the cell cultures to at least three concentrations of **4-Methyl-3-decen-5-ol**, typically with and without a metabolic activation system (S9 mix).
 - Include appropriate negative (vehicle) and positive controls.
 - The exposure duration is typically 3-6 hours in the presence of S9 and a longer period (e.g., 24 hours) in the absence of S9.
- Harvest and Staining:
 - After the exposure period, wash the cells and add fresh medium containing cytochalasin B.
 - Harvest the cells at a time point that allows for the completion of one cell cycle.
 - Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.
 - Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
- Scoring:
 - Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

- A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

Biological Activity and Signaling Pathways

As a fragrance molecule, the primary biological activity of **4-Methyl-3-decen-5-ol** is the activation of olfactory receptors in the nasal epithelium.

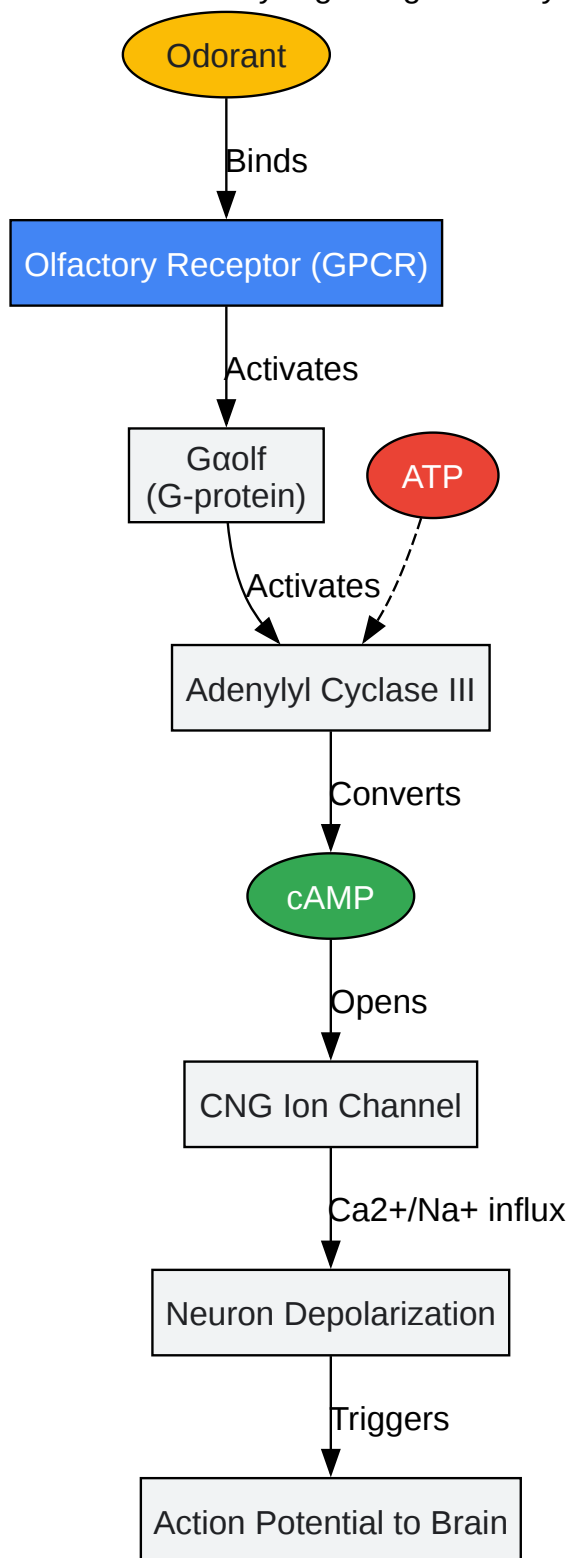
General Olfactory Signaling Pathway

The perception of odors is initiated by the binding of odorant molecules to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.^{[16][17][18][19]}

The signaling cascade generally proceeds as follows:

- **Odorant Binding:** An odorant molecule binds to a specific OR.
- **G-protein Activation:** This binding causes a conformational change in the OR, activating the associated G-protein (G α olf).
- **Second Messenger Production:** G α olf activates adenylyl cyclase type III, which converts ATP to cyclic AMP (cAMP).
- **Ion Channel Opening:** cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca²⁺ and Na⁺ ions.
- **Depolarization:** The influx of positive ions depolarizes the neuron. This depolarization is amplified by the opening of Ca²⁺-activated Cl⁻ channels.
- **Action Potential:** If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, leading to the perception of smell.

General Olfactory Signaling Pathway

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Caption: A simplified diagram of the general olfactory signal transduction cascade.

Conclusion

4-Methyl-3-decen-5-ol is a well-characterized fragrance ingredient with a defined chemical profile and a known synthesis route. Its safety has been evaluated for its primary application in consumer products, with the main concern being its potential for skin sensitization. The biological activity is primarily related to its interaction with olfactory receptors, initiating a well-understood signaling cascade that leads to the perception of its characteristic scent. This guide provides a foundational resource for professionals requiring detailed technical information on this compound.

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References

- 1. 4-Methyl-3-decen-5-ol | 81782-77-6 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-Methyl-3-decen-5-ol | C₁₁H₂₂O | CID 163336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-METHYL-3-DECEN-5-OL [ventos.com]
- 5. violet decenol, 81782-77-6 [thegoodscentscompany.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. shimadzu.com [shimadzu.com]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]

- 14. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]
- 16. researchgate.net [researchgate.net]
- 17. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Reactome | Olfactory Signaling Pathway [reactome.org]
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